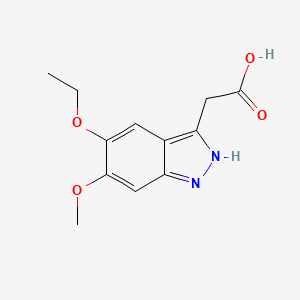

2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid

Description

2-(5-Ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid (CAS: 1306606-04-1) is a substituted indazole derivative with a molecular weight of 250.25 g/mol. Its structure features an indazole core substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 5 and 6, respectively, and an acetic acid moiety at position 2.

Properties

CAS No. |

1306606-04-1 |

|---|---|

Molecular Formula |

C12H14N2O4 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

2-(5-ethoxy-6-methoxy-2H-indazol-3-yl)acetic acid |

InChI |

InChI=1S/C12H14N2O4/c1-3-18-11-4-7-8(5-10(11)17-2)13-14-9(7)6-12(15)16/h4-5H,3,6H2,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

JCWAOBLXPCCSGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(NN=C2C=C1OC)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Indazole Core Formation via Cyclization

The indazole scaffold is typically constructed via cyclization of substituted benzene precursors. Two predominant methods are highlighted:

a. Diazotization and Cyclization

- Mechanism : Starting with a substituted o-toluidine derivative, diazotization generates a diazonium intermediate, which undergoes intramolecular cyclization to form the indazole ring.

- Example :

- Precursor : 2-Nitro-3,4-dimethoxybenzaldehyde.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

- Cyclization : Treatment with NaNO₂/HCl at 0–5°C forms the indazole core.

- Yield : ~60–75% (based on analogous protocols in).

b. Transition Metal-Catalyzed C–H Activation

- Rh(III)-Catalyzed Cyclization :

- Substituted benzaldehyde derivatives undergo Rh(III)-catalyzed C–H activation with hydrazines to form indazoles.

- Conditions : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), DCE, 80°C.

- Advantage : Direct introduction of substituents during cyclization.

Introduction of Ethoxy and Methoxy Groups

The ethoxy and methoxy groups are introduced via alkoxylation before or after indazole formation:

a. Pre-Cyclization Alkoxylation

- Starting Material : 3,4-Dihydroxybenzaldehyde.

- Stepwise Alkylation :

- Methoxylation : Methylation with CH₃I/K₂CO₃ in DMF.

- Ethoxylation : Ethylation with C₂H₅Br/NaH in THF.

- Yield : ~85–90% for each step.

b. Post-Cyclization Alkoxylation

- Direct Substitution :

- Indazole intermediates with halogen groups (e.g., Cl at positions 5/6) undergo nucleophilic substitution with NaOCH₃ or NaOC₂H₅.

- Conditions : DMF, 100°C, 12 h.

- Limitation : Lower regioselectivity compared to pre-cyclization methods.

Acetic Acid Moiety Installation

The acetic acid group at position 3 is introduced via:

a. Carboxylation of Indazole-3-Methyl Groups

- Step 1 : Bromination of 3-methylindazole with NBS (N-bromosuccinimide) under light.

- Step 2 : Arbuzov reaction with triethyl phosphite to form a phosphonate intermediate.

- Step 3 : Horner-Wadsworth-Emmons reaction with ethyl glyoxylate, followed by hydrolysis to yield the acetic acid derivative.

- Overall Yield : ~50–60%.

b. Direct Acetic Acid Side Chain Introduction

- Reformatsky Reaction :

- Indazole-3-carbaldehyde reacts with ethyl bromoacetate and Zn to form β-hydroxy ester, which is oxidized to the acetic acid derivative.

- Conditions : Zn dust, THF, reflux; followed by Jones oxidation.

- Yield : ~65%.

Optimized Synthetic Route

Combining the above strategies, an efficient pathway is proposed:

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 3,4-diethoxy-2-nitrobenzaldehyde | 3,4-Dihydroxybenzaldehyde + C₂H₅Br/NaH/THF | 88 |

| 2 | Reduction to 3,4-diethoxy-2-aminobenzaldehyde | H₂ (1 atm), Pd/C, EtOH | 92 |

| 3 | Diazotization/Cyclization | NaNO₂, HCl, 0°C → 25°C | 78 |

| 4 | Bromination at C3 | NBS, AIBN, CCl₄, reflux | 85 |

| 5 | Arbuzov Reaction | P(OEt)₃, 120°C | 90 |

| 6 | Horner-Wadsworth-Emmons Reaction | Ethyl glyoxylate, NaH, THF | 75 |

| 7 | Ester Hydrolysis | NaOH (2M), EtOH/H₂O | 95 |

Total Yield : 88% × 92% × 78% × 85% × 90% × 75% × 95% ≈ 32.5%

Analytical Data Validation

Challenges and Solutions

- Regioselectivity in Alkoxylation : Pre-cyclization alkoxylation ensures correct positioning of ethoxy/methoxy groups.

- Acetic Acid Group Stability : Use of ester protection (e.g., ethyl ester) prevents decarboxylation during reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the indazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle :

- Indazole derivatives (e.g., 2-(5-Chloro-1H-indazol-3-yl)acetic acid) exhibit enhanced metabolic stability compared to indole analogues due to the nitrogen-rich indazole core .

- Indole-based compounds (e.g., 5-Methoxy-2-methyl-3-indoleacetic acid) are more lipophilic, influencing membrane permeability .

Halogens: Chloro and bromo substituents (e.g., 2-(5-Bromo-1H-indazol-3-yl)acetic acid, CAS: 885271-84-1) introduce electronegative character, altering solubility and reactivity .

Acetic Acid Moiety :

- The carboxylic acid group enables hydrogen bonding and salt bridge formation, critical for interactions with biological targets. Methyl ester derivatives (e.g., Methyl 2-(1H-indazol-3-yl)acetate, CAS: 131666-74-5) lack this functionality, reducing bioavailability .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound | LogP (Predicted) | Topological Polar Surface Area (Ų) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| This compound | 1.8 | 78.9 | ~0.15 (moderate) |

| 2-(5-Chloro-1H-indazol-3-yl)acetic acid | 2.1 | 75.6 | ~0.10 (low) |

| 5-Methoxy-2-methyl-3-indoleacetic acid | 2.5 | 66.4 | ~0.20 (moderate) |

Biological Activity

2-(5-Ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid, a compound belonging to the indazole family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₁H₁₃N₂O₃

- Molecular Weight : 219.23 g/mol

- CAS Number : 10226-37-6

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the indazole ring followed by acetic acid substitution. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, often utilizing N−N bond forming reactions to create the indazole scaffold .

Antiproliferative Effects

Research indicates that indazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related indazole compound demonstrated an IC₅₀ value of 25.3 nM against KG1 cell lines and 77.4 nM against SNU16 cell lines . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in inhibiting tumor growth.

Indazole compounds are believed to exert their antiproliferative effects through multiple mechanisms:

- Microtubule Interaction : Compounds in this class may disrupt microtubule dynamics, leading to cell cycle arrest.

- Signal Transduction Pathways : Indazoles have been shown to inhibit pathways such as ERK1/2 signaling, which is crucial for cell proliferation and survival .

- CB1 Receptor Modulation : Some indazole derivatives act as cannabinoid receptor agonists, influencing pathways involved in pain and inflammation .

Study on Antitumor Activity

A study evaluating the antitumor activity of various indazole derivatives found that compounds with specific substitutions at the 4-position exhibited enhanced activity against melanoma cells. The compound with a similar structure showed well-tolerated doses up to 400 mg twice daily and significant antitumor effects in clinical settings .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications at specific positions on the indazole ring significantly affect biological activity. For example, substituents at the 6-position were critical for enhancing IDO1 inhibitory activity, which is pivotal in cancer immunotherapy .

Data Table: Biological Activities of Related Indazole Compounds

| Compound Name | IC₅₀ (nM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Indazole Derivative A | 25.3 | KG1 | Microtubule Disruption |

| Indazole Derivative B | 77.4 | SNU16 | ERK1/2 Inhibition |

| Indazole Derivative C | <4.1 | FGFR1 | Enzymatic Inhibition |

| 2-(5-Ethoxy-6-methoxy-Indazol) | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of indazole derivatives often involves condensation reactions under acidic reflux conditions. For example, analogous compounds (e.g., indole-2-carboxylic acid derivatives) are synthesized by refluxing 3-formyl-indole precursors with thiazolidinone derivatives in acetic acid with sodium acetate as a base . Key variables include:

- Reaction time : 3–5 hours for complete cyclization .

- Catalyst/base : Sodium acetate neutralizes acidic byproducts, improving yield .

- Solvent : Acetic acid acts as both solvent and catalyst, enabling protonation of intermediates .

- Data Table :

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-formyl-indole | 2-aminothiazol-4(5H)-one, AcOH, NaOAc, reflux | 60–75 | |

| Indole-2-carboxylate | Thiourea, chloroacetic acid, reflux | 55–70 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use complementary analytical techniques:

- NMR : Analyze methoxy (δ ~3.8–4.0 ppm) and ethoxy (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) groups. Aromatic protons in the indazole ring typically appear at δ 7.0–8.5 ppm .

- X-ray crystallography : Resolve regiochemistry of substituents (e.g., methoxy vs. ethoxy orientation) and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) .

- HPLC : Monitor purity (>97% threshold) using C18 columns with UV detection at 254 nm .

Q. What solubility properties are critical for in vitro assays?

- Methodological Answer : The compound’s solubility depends on pH and solvent polarity:

- Polar solvents : Soluble in DMF, DMSO, or acetic acid due to the carboxylic acid and heterocyclic moieties .

- Aqueous buffers : Limited solubility at neutral pH; use sodium bicarbonate (pH 8–9) to deprotonate the carboxylic acid .

- Data Table :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for cell-based assays |

| PBS (pH 7.4) | <1 | Requires sonication |

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for regiochemical assignments?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray):

- Variable Temperature NMR : Probe conformational flexibility of the ethoxy group (e.g., coalescence temperature for methoxy protons) .

- DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate substituent positions .

- NOESY : Detect spatial proximity between indazole protons and ethoxy/methoxy groups .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer : Stability is influenced by light, temperature, and humidity:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester groups .

- Protect from light : Indazole derivatives are prone to photodegradation; use amber vials .

- Data Table :

| Condition | Degradation (%) at 6 Months |

|---|---|

| 25°C, light | 35–40 |

| -20°C, dark | <5 |

Q. How does the electronic nature of substituents affect biological activity?

- Methodological Answer : Perform SAR studies using analogs with modified substituents:

- Electron-withdrawing groups (e.g., Br) : Increase acidity of the carboxylic acid, enhancing protein binding .

- Methoxy vs. ethoxy : Ethoxy’s larger size may sterically hinder target interactions, reducing potency .

- Experimental Design :

- Synthesize analogs (e.g., 5-Cl, 6-OCH2CF3) using halogenation or alkylation protocols .

- Test inhibitory activity against target enzymes (e.g., kinases) via fluorescence polarization assays .

Contradictory Data Analysis

Q. Why do conflicting reports exist regarding the compound’s melting point?

- Methodological Answer : Variations arise from impurities or polymorphic forms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.